![molecular formula C7H4ClN3O B3103337 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 1437435-10-3](/img/structure/B3103337.png)
2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
Overview
Description
Synthesis Analysis
While there is no direct synthesis route available for “2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one”, there are related compounds that have been synthesized. For instance, a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of 2-amino-pyrido[3,4-d]pyrimidines .
Scientific Research Applications
Synthesis and Chemical Properties
2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one serves as a pivotal intermediate in the synthesis of a broad range of heterocyclic compounds due to its reactive chloro and pyrimidinone moieties. It has been utilized in the regioselective synthesis and reactions leading to the development of polynuclear heterocyclic derivatives. For instance, a study demonstrated the synthesis of 2-thioxopyrido[2,3-d]pyrimidin-4-(1H)-ones from α,β-unsaturated ketones and aminouracil. These compounds were further reacted with various reagents to yield new polynuclear heterocyclic compounds with added ring systems, highlighting the versatility of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives in synthesizing complex heterocycles (El-Gazzar et al., 2007).
Anticancer Applications
Derivatives of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one have shown potential as anticancer agents. A notable study designed and synthesized a new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives. These compounds, developed from a common intermediate, exhibited highly selective activities against breast and renal cancer cell lines. This discovery underscores the anticancer potential of pyrido[3,4-d]pyrimidine derivatives, providing a foundation for further development of new anticancer agents (Wei & Malhotra, 2012).
Fused Pyrimidine Systems
The compound also plays a crucial role in the formation of fused pyrimidine systems, which are of interest due to their pharmacological properties. Research has shown the conversion of 2-(allylamino)pyrido[3,2-d]pyrimidin-4(3H)-one into various fused dihydroimidazo and pyrimidopyrido[3,2-d]pyrimidines upon heating or reacting with specific reagents. These fused systems are explored for their potential in drug development and other scientific applications (Dyachenko et al., 2018).
Biomedical Applications
The versatility of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one extends to biomedical applications, including the development of compounds with potential antifungal and insecticidal activities. For instance, derivatives synthesized from 2-chloro-5-(chloromethyl)-pyridine displayed moderate to weak activities in preliminary bioassays, indicating their utility in exploring new bioactive compounds (Chen & Shi, 2008).
properties
IUPAC Name |
2-chloro-3H-pyrido[3,4-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-10-5-3-9-2-1-4(5)6(12)11-7/h1-3H,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIALRQNUNYOSJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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